molecular formula C22H16ClF3N2O3S B12472581 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide

Cat. No.: B12472581
M. Wt: 480.9 g/mol
InChI Key: HNDVFXMNEMMRSS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro-trifluoromethylphenyl group and a thiazolidinone moiety linked to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a furan-2-ylmethylamine with a thioglycolic acid derivative under acidic conditions to form the thiazolidinone ring.

    Substitution Reaction: The thiazolidinone intermediate is then reacted with 4-chloro-3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form a hydroxyl derivative.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-4-oxo-1,3-thiazolidin-2-yl]benzamide
  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]acetamide

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClF3N2O3S

Molecular Weight

480.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide

InChI

InChI=1S/C22H16ClF3N2O3S/c23-18-8-7-15(10-17(18)22(24,25)26)27-20(30)13-3-5-14(6-4-13)21-28(19(29)12-32-21)11-16-2-1-9-31-16/h1-10,21H,11-12H2,(H,27,30)

InChI Key

HNDVFXMNEMMRSS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CO4

Origin of Product

United States

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